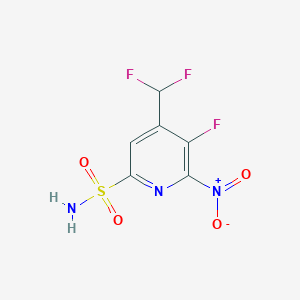
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonamide groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, used in the synthesis of herbicides.
4-Fluoromethyl quinazolin(thi)ones: Compounds with similar fluorine-containing groups, used in pharmaceutical research.
Uniqueness
The presence of both difluoromethyl and sulfonamide groups enhances its reactivity and binding affinity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H4F3N3O4S |
|---|---|
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-4-2(5(8)9)1-3(17(10,15)16)11-6(4)12(13)14/h1,5H,(H2,10,15,16) |
Clé InChI |
XTPUIOPTTNCPAC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1S(=O)(=O)N)[N+](=O)[O-])F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



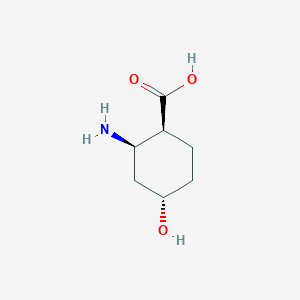
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
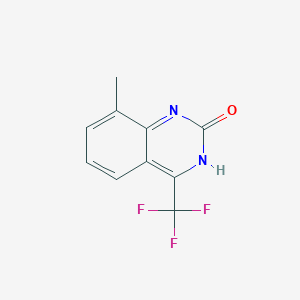
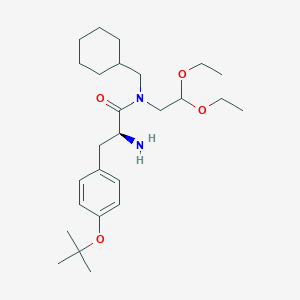
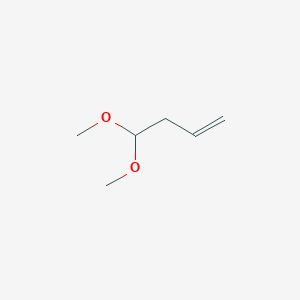
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
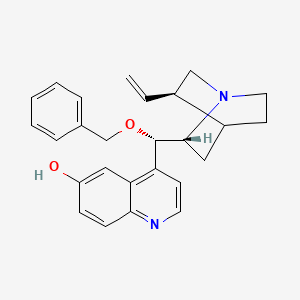
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)



